molecular formula C14H11NO2 B14752973 1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- CAS No. 4778-80-7

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)-

Cat. No.: B14752973
CAS No.: 4778-80-7
M. Wt: 225.24 g/mol
InChI Key: NDERTONLGOTDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- is a chemical compound with a unique structure that includes an isoindoline core and a hydroxyphenyl group

Preparation Methods

The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- typically involves the reaction of isoindoline derivatives with phenolic compounds under specific conditions. One common method includes the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran (THF) as a solvent . The reaction is carried out at the boiling point of THF for several hours to achieve the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.

    Substitution: The hydroxyphenyl group allows for electrophilic substitution reactions, where reagents like halogens or nitrating agents can introduce new functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized isoindoline derivatives.

Scientific Research Applications

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators . The pathways involved in its action include modulation of oxidative stress and interference with cellular signaling processes.

Comparison with Similar Compounds

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

4778-80-7

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H11NO2/c16-12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)14(15)17/h1-8,16H,9H2

InChI Key

NDERTONLGOTDER-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.